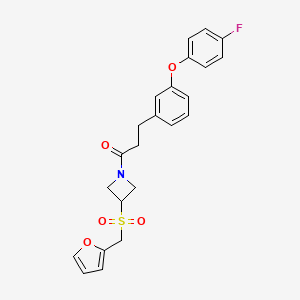
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound primarily notable for its potential applications in the fields of chemistry, biology, and medicine. This compound includes functional groups that suggest a diverse range of chemical behaviors and reactivities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis strategies. The process might begin with the formation of the azetidine ring, followed by functional group modifications and coupling reactions to attach the fluorophenoxy and furan-based groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial production methods: Industrial synthesis might employ large-scale batch reactors or continuous flow systems to produce this compound. Key considerations include process optimization for efficiency, cost-effectiveness, and minimizing byproducts.
Chemical Reactions Analysis
Types of reactions: This compound can undergo various reactions such as:
Oxidation
Reduction
Substitution
Common reagents and conditions: Reagents commonly used for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents or nucleophiles.
Major products formed: Depending on the type of reaction, this compound can form derivatives that maintain the core structure while introducing new functional groups. For example, oxidation might convert primary alcohols to aldehydes or carboxylic acids, whereas substitution reactions could replace the fluorine with other groups.
Scientific Research Applications
Chemistry: The compound's unique structure allows for the exploration of new synthetic pathways and reaction mechanisms in organic chemistry.
Biology: In biological research, it can serve as a tool to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine: The compound's ability to modulate biological pathways makes it a candidate for pharmacological research, potentially leading to new therapeutic agents.
Industry: It can be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group could interact with hydrophobic pockets, while the sulfonyl group might form hydrogen bonds or ionic interactions, leading to changes in biological activity.
Comparison with Similar Compounds
3-(3-(4-Chlorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
3-(3-(4-Methylphenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
These similar compounds highlight the versatility of the core structure, with modifications leading to potentially different reactivity and applications.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO5S/c24-18-7-9-19(10-8-18)30-20-4-1-3-17(13-20)6-11-23(26)25-14-22(15-25)31(27,28)16-21-5-2-12-29-21/h1-5,7-10,12-13,22H,6,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCLQUIRVPBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














